molecular formula C15H16O2 B3105817 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol CAS No. 15534-74-4

4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol

Cat. No.: B3105817
CAS No.: 15534-74-4
M. Wt: 228.29 g/mol
InChI Key: WKNMHADBVOPGEF-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol is a phenolic compound with a molecular structure featuring two aromatic rings. The primary phenol ring contains a methyl group at position 3 and a benzyl substituent derived from 4-hydroxy-2-methylphenyl at position 3. The compound’s molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.29 g/mol (calculated based on structural analogs in , and 9).

Properties

IUPAC Name

4-[(4-hydroxy-2-methylphenyl)methyl]-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-7-14(16)5-3-12(10)9-13-4-6-15(17)8-11(13)2/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNMHADBVOPGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC2=C(C=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol typically involves the alkylation of 4-hydroxy-2-methylphenol with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol with structurally related phenolic derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features References
4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol C₁₆H₁₆O₂ 240.29 Phenolic -OH, methyl, benzyl Two aromatic rings, methyl substituents
5-[2-(3-Hydroxyphenyl)ethyl]-2,4-bis[(4-hydroxyphenyl)methyl]-3-methoxyphenol C₂₉H₂₈O₅ 456.54 Phenolic -OH, methoxy, ethyl, benzyl Three aromatic rings, branched substituents
4-[5-(4-Hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol C₂₀H₂₀O₅ 340.37 Phenolic -OH, methoxy, furan, dimethyl Furan ring, electron-rich substituents
4-Hydroxy-2-methylacetophenone C₉H₁₀O₂ 150.18 Phenolic -OH, ketone, methyl Acetophenone backbone
Benzenesulfonic acid, 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitro, disodium salt C₂₀H₁₆N₄O₆S·2Na 494.41 Azo, sulfonic acid, nitro, phenolic -OH Azo dye structure, ionic sulfonate groups

Key Comparative Insights

Complexity and Substituent Effects The target compound is structurally simpler than analogs like those in (e.g., 456.54 g/mol derivatives), which have additional ethyl or methoxy groups and multiple aromatic rings. This simplicity may enhance solubility in organic solvents compared to bulkier derivatives.

Functional Group Influence Unlike the azo-sulfonate derivative (), the target compound lacks ionic or chromophoric groups, making it unsuitable for dye applications but more likely to serve as a pharmaceutical intermediate. The acetophenone derivative () features a ketone group, increasing polarity and reactivity in nucleophilic additions compared to the benzyl-substituted target compound.

Biological and Industrial Relevance Triazole derivatives () and quinazolinones () highlight the importance of heterocyclic cores in bioactive molecules. The target compound’s phenolic structure may confer antioxidant or antimicrobial properties, though further studies are needed. The azo-sulfonate compound () is explicitly used in industrial dyes, whereas the target compound’s applications remain speculative without explicit data.

Research Findings and Data Gaps

  • Synthetic Accessibility: The target compound’s synthesis likely follows benzylation or Friedel-Crafts pathways, similar to methods for related phenols ().

Biological Activity

Overview

4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol, also known by its CAS number 15534-74-4, is an organic compound classified as a phenol. It features hydroxyl groups attached to a benzene ring, which is further substituted with methyl groups. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties, making it significant in various fields such as chemistry, biology, and medicine.

The synthesis of 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol typically involves the alkylation of 4-hydroxy-2-methylphenol with 3-methylbenzyl chloride under basic conditions. The reaction is facilitated by bases like sodium hydroxide or potassium carbonate and is often heated to enhance yield.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : It can be reduced to form corresponding alcohols.
  • Substitution : The aromatic ring may undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

The biological activity of 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in redox reactions that affect cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various phenolic compounds, 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol demonstrated effectiveness against several bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in biological systems.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on the antimicrobial properties of phenolic compounds found that 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products.
  • Antioxidant Assessment :
    • Research utilizing DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays showed that this compound has significant antioxidant activity comparable to well-known antioxidants like ascorbic acid.

Comparative Analysis

Compound NameStructureBiological ActivityNotes
4-Hydroxy-2-methylacetophenoneStructureModerate antibacterialLacks methyl substitution
4-MethylphenolStructureLow antibacterialSimpler structure
4-(Hydroxyphenyl)-3-methylphenolStructureHigh antioxidantSimilar but less potent than target compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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